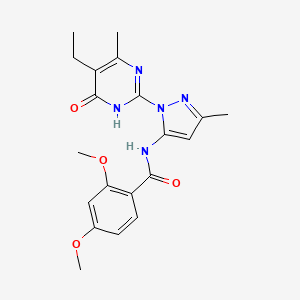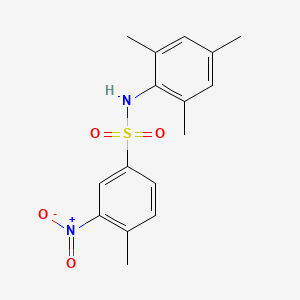
1,4-Cyclohexanedicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedicarbohydrazide is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two carbohydrazide functional groups attached at the 1 and 4 positions .Physical and Chemical Properties Analysis
This compound is a white powder . Further physical and chemical properties are not explicitly mentioned in the literature.Wissenschaftliche Forschungsanwendungen
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates
Research by Walker and Oestreich (2019) explores the development of cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, focusing on their application in metal-free ionic transfer reactions. This study is significant for understanding the broader applications of cyclohexane derivatives in chemistry (Walker & Oestreich, 2019).
Brominated Flame Retardant Analysis in Environmental Science
Tomy et al. (2008) investigated the presence of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a brominated flame retardant, in Arctic beluga, showcasing the environmental impact and tracing of cyclohexane derivatives (Tomy et al., 2008).
Synthesis and Bactericidal Study of Zinc and Mercury Complexes
Kazem and Al-Karawi (2019) synthesized and studied mononuclear zinc and mercury complexes supported by bisaroylhydrazone derivatives of cyclohexane. This research is crucial for understanding the applications of cyclohexane derivatives in the development of bactericidal agents (Kazem & Al-Karawi, 2019).
Study of Cyclohexane Ring Conformations
Research by Bain et al. (2011) on the structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane provides insights into the conformational behavior of cyclohexane rings, which is vital for understanding the chemical behavior of cyclohexane derivatives (Bain et al., 2011).
Photophysical Properties in Material Science
Beeby et al. (2002) conducted a study on the photophysical properties of 1,4-bis(phenylethynyl)benzene in cyclohexane, contributing to the knowledge of cyclohexane derivatives in material science applications (Beeby et al., 2002).
Brønsted Acid-Catalyzed Transfer Hydrogenation
Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. This research highlights the potential of cyclohexane derivatives in chemical synthesis and hydrogenation processes (Chatterjee & Oestreich, 2016).
Percutaneous Absorption and Penetration Study
Li et al. (2010) investigated the effect of 1,4-cyclohexanediol on the percutaneous absorption and penetration of azelaic acid, providing insights into the use of cyclohexane derivatives in dermatological applications (Li et al., 2010).
Coordination Networks in Material Science
Thirumurugan et al. (2006) conducted a study on 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylates, examining their chain and layered structures. This research is significant for the development of materials based on cyclohexane derivatives (Thirumurugan et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27327-67-9 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)
![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)
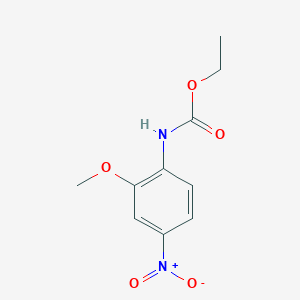
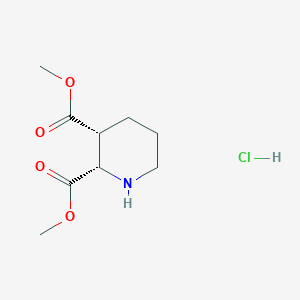
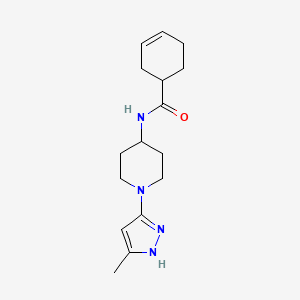
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
